Product packaging for Chaetomin(Cat. No.:)

Chaetomin

Cat. No.: B1205490
M. Wt: 710.9 g/mol
InChI Key: ZRZWBWPDBOVIGQ-OKMJTBRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetomin is a natural secondary metabolite isolated from fungi of the genus Chaetomium . This compound has attracted significant interest in biomedical research, particularly in oncology, due to its potent bioactivities. Studies have highlighted its potential as a promising candidate for anticancer therapy, with a growing body of in vitro and in vivo evidence showing it can induce multiple signal transduction pathways to suppress tumor growth . The anticancer effect of this compound is complex and may involve the induction of intrinsic and extrinsic apoptosis pathways, leading to programmed cell death in malignant cells . Furthermore, research indicates that it can inhibit cancer cell migration and invasion, suppress proliferation, and cause cell cycle arrest . A notable research finding is that this compound can exhibit a synergistic effect when combined with other chemotherapeutic drugs, potentially improving the sensitivity of resistant tumor cells to apoptosis . Beyond its applications in cancer research, this compound has also been identified in screenings for other bioactivities. For example, it has been reported to act as a chemokine receptor (CCR2) antagonist, which may be relevant for investigations into inflammatory processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N6O6S4 B1205490 Chaetomin

Properties

Molecular Formula

C31H30N6O6S4

Molecular Weight

710.9 g/mol

IUPAC Name

(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28-,29+,30+,31+/m1/s1

InChI Key

ZRZWBWPDBOVIGQ-OKMJTBRXSA-N

SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Isomeric SMILES

CN1C(=O)[C@]2(N(C(=O)[C@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Pictograms

Acute Toxic

Synonyms

chaetomin
chetomin

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Chaetomin

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of chaetomin has been an area of active research, with significant insights gained into its enzymatic machinery and key intermediates.

Recent advancements in genome sequencing and analysis have led to the proposal and acquisition of coding sequences for a relatively complete this compound biosynthetic gene cluster in Chaetomium cochliodes SD-280. researchgate.netnih.gov This strain is known to possess a substantial number of secondary metabolite gene clusters, with 91 identified. researchgate.netnih.gov While specific gene clusters directly responsible for this compound have been proposed, the broader context of Chaetomium species, such as Chaetomium globosum, reveals the involvement of hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems in the biosynthesis of structurally related compounds like chaetoglobosin A. frontiersin.orgnih.gov This suggests a similar hybrid PKS-NRPS architecture may underpin the complex scaffold of this compound.

The formation of this compound involves several critical enzymatic steps. Two key enzymes, Glutathione (B108866) S-transferase (CheG) and a Nonribosomal Peptide Synthetase (NRPS) designated as CheP, have been identified as substantially up-regulating this compound biosynthesis. researchgate.netnih.gov Heterologous expression of CheP in Aspergillus nidulans yielded a metabolite confirmed as an intermediate in the this compound pathway, underscoring the central role of this NRPS. researchgate.netnih.gov

A proposed biosynthetic route for this compound suggests that two tryptophan monomers initially form a dimer. researchgate.net Subsequently, an NRPS catalyzes the condensation of this dimeric intermediate with two serine molecules, leading to the formation of a dimeric dioxopiperazine ring. researchgate.net A series of oxidative steps then generates the unique sulfur bridges characteristic of the epipolythiodioxopiperazine (ETP) class, to which this compound belongs. researchgate.net The addition of glutathione (GSH) has been shown to dramatically enhance this compound yield, increasing its production by 15.43-fold, highlighting its indispensable role in the formation of these polysulfide bridges. researchgate.netnih.gov Furthermore, redox enzymes are recognized for their crucial role in generating structural complexity during the biosynthesis of natural products, including post-assembly tailoring steps, as observed in the biosynthesis of chaetoglobosin A. frontiersin.org

The primary precursors for this compound biosynthesis are tryptophan and serine. researchgate.net These amino acids undergo initial dimerization and subsequent condensation to form the foundational dimeric dioxopiperazine ring. researchgate.net Desthiochetomin has been identified as a putative late-stage biosynthetic intermediate in this pathway. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by intricate genetic and molecular regulatory mechanisms, which are influenced by both internal cellular processes and external environmental cues.

Genome sequencing, coupled with transcriptome and proteome analyses of Chaetomium cochliodes SD-280, has provided insights into the regulatory landscape of this compound biosynthesis. researchgate.netnih.gov These analyses revealed that the expression of key enzymes, specifically CheG and CheP, is significantly up-regulated in the presence of glutathione, indicating a level of transcriptional and/or translational control. researchgate.netnih.gov

The production of this compound is significantly influenced by environmental and nutritional factors. A notable nutritional influence is the addition of glutathione (GSH), which has been shown to dramatically increase this compound yield by 15.43-fold. researchgate.netnih.gov This highlights the importance of specific nutrient availability for optimal secondary metabolite production.

Environmental conditions such as temperature and pH also play a crucial role in the growth of Chaetomium globosum and, consequently, its secondary metabolite production. Optimal growth for C. globosum strain ATCC 6205 occurs between 20°C and 30°C, with growth becoming restricted at 37°C and ceasing at 42°C. canada.ca Regarding pH, C. globosum exhibits optimal growth and chaetoglobosin C production at a neutral pH, although it can grow within a broader range of pH 4.3 to 9.4. nih.govinspq.qc.ca The ability of Chaetomium globosum strains to produce this compound in liquid culture has also been correlated with their antagonistic activity against plant pathogens, suggesting that environmental interactions, such as the presence of other microorganisms, can influence the induction or suppression of this compound biosynthesis. oup.com

Strategies for Metabolic Engineering and Biosynthetic Pathway Optimization

Metabolic engineering provides a powerful framework for optimizing the biosynthesis of natural products like this compound by manipulating genetic pathways within producing organisms or through heterologous expression in amenable hosts. These strategies aim to increase product yield, streamline production processes, and enable the creation of new chemical entities.

Gene Editing and Overexpression Approaches for Enhanced Production

Significant strides have been made in elucidating the biosynthetic pathway of this compound, paving the way for targeted genetic modifications. A comprehensive chetomin (B1668609) biosynthetic gene cluster has been identified in Chaetomium cochliodes SD-280 through genome sequencing, transcriptome, and proteome analyses wikipedia.org. Within this cluster, two pivotal enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS) (CheP), have been recognized for their substantial role in up-regulating this compound production wikipedia.orgwikidata.org.

Research has demonstrated that the addition of glutathione (GSH) can dramatically enhance this compound yield. Specifically, the supplementation of GSH led to a remarkable 15.43-fold increase in this compound production wikipedia.orgwikidata.org. This finding underscores the importance of precursor availability and the catalytic roles of enzymes like CheG and CheP in the biosynthetic pathway. Overexpression strategies, utilizing techniques such as CRISPR/Cas9-mediated gene editing, could be employed to amplify the expression of these key genes (CheG and CheP) in the native producer, Chaetomium cochliodes, or engineered strains. By increasing the cellular concentration of these rate-limiting enzymes, the metabolic flux towards this compound synthesis could be significantly boosted, leading to higher titers.

Table 1: Impact of Glutathione Supplementation on this compound Production

ConditionThis compound Yield (Relative to Control)Fold Increase
Control (No GSH addition)1.01.0
With GSH addition15.4315.43

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression is a crucial strategy in natural product biosynthesis, particularly for compounds from fungal sources, as it allows for the activation of cryptic biosynthetic gene clusters and circumvents the challenges often associated with genetic manipulation and low yields in native hosts. For this compound, the nonribosomal peptide synthetase (NRPS) enzyme (CheP), a key component of its biosynthesis, has been successfully expressed in the heterologous host Aspergillus nidulans wikipedia.orgwikidata.org. This achievement led to the identification of a metabolite that serves as an intermediate in the this compound biosynthetic pathway, thereby validating A. nidulans as a suitable platform for investigating and potentially producing this compound or its intermediates wikipedia.orgwikidata.org.

The use of heterologous systems offers several advantages, including simplified genetic manipulation, improved fermentation characteristics, and the potential to produce compounds that are otherwise difficult to obtain from their natural producers. While A. nidulans has shown promise for this compound, other well-established microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are commonly employed for the heterologous biosynthesis of fungal secondary metabolites, providing versatile platforms for pathway reconstruction and optimization. The successful expression of individual enzymes or even entire biosynthetic gene clusters in these systems can facilitate the detailed study of enzymatic steps and the production of target compounds in a controlled environment.

Rational Design of Biosynthetic Pathways for Novel this compound Analogues

Rational design in metabolic engineering involves a deep understanding of the biosynthetic pathway and the enzymes involved, enabling targeted modifications to create novel analogues with potentially altered or enhanced bioactivities. This compound belongs to the epipolythiodiketopiperazine (ETP) class of compounds, characterized by a disulfide bridge, which is crucial for their biological activity wikidata.org.

Insights from related compounds, such as Chaetoglobosin A, a member of the chaetoglobosin family of natural products also produced by Chaetomium species, demonstrate the potential for structural diversity through enzymatic promiscuity. The redox enzymes involved in Chaetoglobosin A biosynthesis exhibit promiscuity, leading to a combinatorial formation of multiple intermediate compounds with varying degrees of oxidation. This suggests that by manipulating or introducing specific tailoring enzymes within the this compound biosynthetic pathway, it may be possible to generate novel this compound analogues.

A naturally occurring analogue, Cristazine, isolated from Chaetomium cristatum, shares a similar C3-N1' bond with this compound but features a monosulfide bridge instead of a disulfide bridge. This natural variation highlights that modifications to the sulfur linkage are possible and can lead to new structural entities. Rational design efforts could focus on identifying and modifying the enzymes responsible for the formation and modification of the disulfide bridge in this compound, or introducing enzymes that catalyze alternative modifications, such as hydroxylation, methylation, or halogenation. By understanding the substrate specificities and catalytic mechanisms of these tailoring enzymes, researchers can engineer the biosynthetic pathway to direct the synthesis towards desired novel this compound analogues with tailored properties.

Chemical Synthesis and Structural Modifications of Chaetomin

Total Synthesis Methodologies of the Chaetomin Core Structure

The total synthesis of complex natural products like this compound requires meticulous planning and execution, often relying on retrosynthetic analysis to deconstruct the target molecule into simpler, accessible precursors.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, systematically working backward from the target molecule to identify simpler precursor structures and ultimately, commercially available starting materials. This process involves strategic disconnections that aim to maximize the efficiency of each synthetic step, minimize the number of transformations, and utilize readily accessible building blocks mycocentral.eunih.govscitoys.comwikipedia.org. The selection of disconnection points is also critical as it directly influences the stereochemical outcome of the synthesis nih.gov.

For this compound and related ETP natural products, the retrosynthetic approach often involves the construction of a dimeric diketopiperazine core. In the total synthesis of chaetoglobin A, an azaphilone dimer isolated from Chaetomium globosum, a key strategic disconnection involved the formation of a chiral biaryl axis through a vanadium-catalyzed oxidative phenol (B47542) coupling. This highlights a strategy to simplify the dimeric structure by breaking down the complex quaternary centers. Another strategy for ETPs, including this compound, has focused on forming the C3–N1′ bond of the heterodimeric indoline (B122111) core, followed by peptide coupling and dioxopiperazine cyclization with N-methyl amino acids. This suggests disconnections that lead to simpler amino acid precursors for the complex heterocyclic system. The concise four-step total synthesis of the alkaloid (-)-chaetominine, a related compound, exemplifies strategic disconnections that facilitate a one-pot cascade indole (B1671886) epoxidation, epoxide ring-opening cyclization, and lactamization sequence, alongside the use of a nitro group as a latent amino group for quinazolinone ring construction. Similarly, approaches to the total synthesis of chaetochalasin A, another complex natural product, have identified polyene fragments as key intermediates, implying disconnections that simplify the macrocyclic structure.

The synthesis of complex natural products necessitates precise control over stereochemistry and chemoselectivity to ensure the formation of the desired isomer and to avoid unwanted side reactions. Stereoselective synthesis is crucial for establishing the absolute configuration of new chiral centers.

In the total synthesis of chaetoglobin A, a pivotal step was the vanadium-catalyzed atroposelective oxidative phenol coupling, which was highly diastereoselective, achieving a diastereomeric ratio (dr) of greater than 15:1. For the epipolythiodiketopiperazine class, which includes this compound, a highly stereoselective and systematic strategy for introducing polysulfides is paramount. This involves achieving a high level of stereochemical control during the sulfidation of a common dimeric diketopiperazine precursor. The enantiospecific synthesis of desthiochetomin, a putative biosynthetic intermediate of chetomin (B1668609), utilized a diastereoselective N-alkylation to form the critical C3–N1′ bond of the heterodimeric indoline core. Furthermore, in the synthesis of bicyclic scaffolds inspired by natural products, stereoselective reductive amination employing bulky hydride sources, such as sodium tri(2-ethylhexanoyloxy)borohydride, has been shown to yield products with high stereoselectivity (e.g., dr: 10:1).

Chemoselectivity, defined as the preferential reaction of a chemical reagent with one functional group over others within a molecule, is vital for efficient and targeted synthesis. In the synthesis of chaetoglobin A, a significant challenge was the chemoselective deacetylation of a sterically congested tertiary acetoxy group in the presence of other functional groups. This was overcome by establishing a method using a catalytic amount of acetyl chloride in methanol. For epipolythiodiketopiperazines, the inherent reactivity differences between C11- and C15-hemiaminals allowed for regio- and stereoselective sulfur introduction. This involved trifluoroacetylation of amines to enhance stability for C15-iminium ion formation, followed by methanolysis and hydrazinolysis. The development of mild conditions for this chemoselective and stereocontrolled thiolation was a key achievement.

Improvements in reaction yield can be achieved through various optimizations, including the judicious use of additives (e.g., LiCl, HOAc) and careful solvent selection (e.g., chlorobenzene). Furthermore, conducting reactions under more concentrated conditions has been shown to enhance both yield and diastereoselectivity. The broader field of route scouting in medicinal chemistry emphasizes identifying optimal synthetic pathways for large-scale production, aiming to circumvent bottlenecks and accelerate the drug development timeline. Emerging technologies, such as continuous processing, are also being explored to enhance synthetic efficiency and safety in pharmaceutical manufacturing, potentially reducing the number of unit operations and eliminating the need for isolating certain intermediates. The development of novel synthetic methodologies, such as the silyl-modified DM3 reaction for isoquinuclidine scaffolds, has enabled shorter asymmetric total syntheses, achieving high yields (84–94%) and excellent diastereoselectivity (up to >95:5 dr) in as few as 7 steps. Efforts in sustainable total synthesis also contribute to efficiency by focusing on environmentally friendly solvents, recyclable catalysts, and improved yields through methods like continuous flow synthesis protocols.

The table below summarizes some key synthetic achievements and their associated efficiencies for this compound and related natural products:

CompoundOverall Yield (%)Number of Steps (Longest Linear Sequence)Key Efficiency/SelectivityReference
Chaetoglobin A4.312Vanadium-catalyzed oxidative phenol coupling: 67% yield, >15:1 dr
(-)-Chaetominine33.44Step-economical, redox-economical, protecting group-free
Bicyclic Amine ScaffoldN/AN/ADiastereoselectivity: 10:1
Isoquinuclidine Scaffold (via DM3 reaction)84-947Diastereoselectivity: >95:5 dr

Semi-Synthetic and Derivatization Strategies for this compound Analogues

Beyond total synthesis, semi-synthetic approaches and derivatization strategies are employed to modify the core structure of this compound, leading to the generation of analogues with potentially altered properties.

Functional group modifications are a common strategy in semi-synthesis to explore the structure-activity relationships of natural products. Late-stage functionalization (LSF) is a powerful approach that allows for the introduction of new chemical groups at the very final steps of a synthetic route. This methodology is particularly valuable for generating diverse chemical libraries and modifying natural products, enabling the modulation of pharmacological properties without the need to redesign the entire synthetic pathway.

LSF often involves the selective functionalization of C-H bonds, even in the presence of other reactive functional groups, thereby expanding the accessible chemical space, particularly at sp3-hybridized carbon atoms. Examples of LSF include copper-catalyzed diversification reactions, such as the amination of boronate esters (Chan-Lam reaction) on complex molecular scaffolds. Another significant application of LSF is the introduction of trifluoromethyl (CF3) groups into natural products. This challenging transformation, due to the complex chemical scaffolds and diverse reactive sites of natural products, can be achieved through late-stage trifluoromethylation strategies utilizing metal catalysis, organocatalysis, light-driven reactions, and electrochemical synthesis. While specific details for this compound are not explicitly provided in the search results, these general principles of LSF are applicable to the derivatization of complex natural products like this compound, allowing for the systematic exploration of its structural variations. For instance, in the design and synthesis of chalcone (B49325) derivatives, the Claisen-Schmidt reaction serves as a general method for functional group modification, with palladium-catalyzed cross-coupling reactions offering a modern alternative that often achieves good to excellent yields.

The design and synthesis of conformationally restricted analogues aim to limit the conformational flexibility of a molecule, thereby reducing the number of accessible conformations. This strategy is often employed in drug discovery to enhance the affinity and bioavailability of compounds for specific biological targets. By "freezing" certain molecular movements, researchers can gain insights into the bioactive conformation and improve target specificity.

Key approaches to achieving conformational restriction include:

Replacing small functional groups with sterically demanding ones.

Introducing bridges between nonadjacent atoms within the molecular framework.

Restricting the rotation of specific bonds or freezing ring conformations.

The synthesis of such analogues frequently involves incorporating rigid cyclic scaffolds into peptidomimetics. For example, cyclobutane (B1203170) α-amino acids are important targets in organic synthesis, and stereoselective Michael-aldol processes have been successfully utilized to synthesize conformationally restricted dihydronorfuranomycin analogues. These synthesized compounds were observed to possess relatively rigid conformations, which is beneficial for understanding their interactions with biological systems. Although direct examples of conformationally restricted this compound analogues are not detailed in the provided search results, the principles of introducing rigid elements or bridging groups are highly relevant to the structural modification of this compound, given its complex polycyclic nature. This approach could be instrumental in exploring specific conformations of this compound that are critical for its biological activities.

Introduction of Reporter Groups for Chemical Biology Studies

In chemical biology, the introduction of reporter groups into biomolecules is a powerful strategy for tagging and visualizing these molecules within living systems wikipedia.orgnih.gov. A chemical reporter is defined as a non-native, non-perturbing chemical functionality that can be modified in living systems through highly selective reactions with exogenously delivered probes wikipedia.org. Common examples of chemical reporters include azides and alkynes, which can be incorporated into biomolecules via metabolic or protein engineering wikipedia.org.

The application of chemical reporter strategies to complex natural products like this compound, while not explicitly detailed in the provided search results for this compound itself, presents a promising avenue for research. Given this compound's known biological activities, including its role as a potent antitumor agent and inhibitor of hypoxia-inducible transcription bioaustralis.combioaustralis.comchemdad.com, introducing reporter groups could facilitate the elucidation of its precise molecular targets and cellular distribution.

Such studies would typically involve:

Metabolic Incorporation: Synthesizing this compound precursors or analogs containing a bioorthogonal chemical handle (e.g., an azide (B81097) or alkyne). If this compound's biosynthetic pathway is sufficiently understood, these modified precursors could be fed to the producing organism, leading to the metabolic incorporation of the reporter-tagged this compound.

Direct Chemical Modification: Chemically modifying this compound post-synthesis to attach a reporter group at a suitable, non-interfering position. This would require careful consideration of this compound's reactive functional groups and maintaining its biological activity.

Once incorporated, these reporter groups allow for subsequent bioorthogonal reactions with fluorescent probes, affinity tags, or other functional molecules. This enables researchers to image this compound's localization within cells or tissues, track its movement, and identify its binding partners, thereby providing deeper insights into its mechanism of action and biological pathways nih.govrsc.org.

Development of Divergent Synthetic Pathways for this compound Derivatives

Divergent synthetic pathways are a strategic approach in organic chemistry that enables the generation of diverse molecular architectures from a common precursor researchgate.netnih.govsemanticscholar.org. This strategy is particularly valuable for creating libraries of compounds with varied skeletal and stereochemical features, which can then be screened for new biological activities semanticscholar.org.

For this compound and its derivatives, divergent synthesis offers a powerful tool to explore the structure-activity relationships of this complex class of natural products. Given this compound's intricate bis-epidithiodioxopiperazine core and various functional groups, a divergent approach could involve:

Modifying the Diketopiperazine Core: Altering the N-substituents or introducing different amino acid residues during the formation of the diketopiperazine ring.

Varying the Indole Moiety: Introducing different indole derivatives or modifying the substitution patterns on the indole rings.

Manipulating the Disulfide Bridges: Modifying the number or nature of the sulfur bridges (e.g., mono-, di-, or polysulfides), which are crucial for the biological activity of epidithiodioxopiperazines researchgate.net.

Side Chain Diversification: Introducing different side chains at various positions on the core scaffold.

Examples of divergent synthesis in related chemical spaces include the generation of diverse indole derivatives or diketopiperazine dimers mdpi.comsemanticscholar.orgrsc.org. These studies often leverage key intermediates that can be channeled into different reaction pathways under varying conditions to yield a range of products. The complexity-to-diversity (Ctd) strategy, for instance, systematically employs ring-distortion reactions on complex natural products to construct new molecular collections while retaining inherent stereochemistry semanticscholar.org. Such strategies could be adapted for this compound, allowing for the creation of a vast array of analogs with potentially altered biological profiles.

The development of divergent synthetic pathways for this compound derivatives is crucial for overcoming the limitations of natural production and for systematically exploring the chemical space around this potent natural product. This approach can lead to the discovery of new lead compounds with enhanced efficacy, selectivity, or novel mechanisms of action.

Structure Activity Relationship Sar Investigations of Chaetomin and Its Analogues

Correlating Structural Features with Biological Activities at the Molecular Level

Understanding the precise molecular interactions between chaetomin or its analogues and their biological targets is key to defining their SAR. This involves examining how different parts of the molecule contribute to binding affinity and subsequent biological responses.

Substituent effects play a significant role in modulating the biological activity of this compound analogues. Research into simplified tricyclic analogues of epidithiodioxopiperazine alkaloids, which retain only a fraction of the natural product's rings, has revealed important SAR trends. For instance, analogues containing a nitrile substituent, an electron-rich aromatic ring, and two methyl substituents in the dioxopiperazine ring exhibited the highest cytotoxicity against human prostate cancer (DU145) and melanoma (A2058) cell lines. Analogue 3c, a lead compound in this series, demonstrated low nanomolar activity against both solid and blood tumors in vitro. In contrast, analogues with electron-withdrawing substituents like a methyl ester in the pyrrolidine (B122466) ring showed no observable activity (IC50 values >5 µM). The presence of a nitrile group significantly increased cytotoxicity compared to methyl ester counterparts.

The number of sulfur bridges within the ETP core has also been implicated in influencing biological activity. For example, chetoseminudin A, an analogue from Chaetomium seminudum, possessing one disulfide and one trisulfide bridge, displayed strong activity against Bacillus subtilis, outperforming chaetocochin J, which contains only one tetrasulfide bridge. This suggests that the specific arrangement and number of sulfur atoms within the polysulfide bridge are crucial for maintaining high anti-Bacillus activity.

The following table summarizes some observed substituent effects:

Substituent TypeEffect on Cytotoxicity (Example)Reference
NitrileIncreased cytotoxicity (Analogue 3c)
Methyl EsterNo observable activity (>5 µM)
Electron-rich aromatic ringIncreased cytotoxicity (Analogue 3c)
Two methyl groups in dioxopiperazine ringIncreased cytotoxicity (Analogue 3c)
One disulfide and one trisulfide bridgeStrong anti-Bacillus activity (Chetoseminudin A)
One tetrasulfide bridgeLess potent anti-Bacillus activity (Chaetocochin J)

Stereochemistry is a critical determinant of biological potency, as the precise three-dimensional arrangement of atoms can dictate molecular recognition and binding to target molecules. For this compound and related ETP alkaloids, the influence of stereochemistry on activity is a subject of ongoing investigation. While the specific origin of diastereoselection in the formation of epidisulfide stereoisomers in some analogues is not fully understood, computational models are employed to study the predominant conformers. In the context of related fungal metabolites like chaetoviridins, the 7-hydroxyl group can exist in either (S) or (R) configurations, with the (7S) isomer being more frequently observed. Furthermore, the absolute configurations of chaetocins B and C, which are homologs of this compound, have been determined using circular dichroism (CD) spectra, highlighting the importance of defining the precise spatial arrangement of these complex molecules.

Computational Approaches in SAR Elucidation

Computational chemistry methods have become indispensable tools in modern drug discovery and SAR elucidation, offering insights into molecular interactions and predicting biological activities without extensive experimental synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction modes between small molecules and their biological targets. For this compound, molecular docking has been employed to predict its interaction with human calmodulin (hCaM), suggesting a binding site similar to that of KAR-2, a vinblastine (B1199706) derivative.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, providing insights into the flexibility of both the ligand and the receptor, and the stability of their complexes. These simulations can reveal significant stable interactions. For instance, studies involving Chaetomium globosum metabolites have utilized molecular docking and dynamics simulations to understand interactions with targets like sterol 14-α-demethylase. In the context of antiviral research, chaetoviridin D, a related compound, was analyzed using molecular dynamics simulations to assess its stability in complexes with the SARS-CoV-2 viral protease, demonstrating stability over a 100 ns simulation period. Molecular docking studies have also investigated the binding interactions of this compound analogues with filamentous temperature-sensitive protein Z (FtsZ) from Bacillus subtilis, identifying strong hydrogen bond interactions and low binding energies, suggesting their potential as FtsZ inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity. This approach allows for the prediction of the activity of new, untested compounds and helps identify the structural features that are crucial for activity. For this compound and related compounds, QSAR modeling has been used to develop predictive models for biological activities. These models can identify specific molecular fingerprints or fragments that positively or negatively contribute to activity, aiding in the rational design of more potent and selective analogues. QSAR studies often involve calculating various molecular descriptors (e.g., electronic, steric, and topological properties) and then using statistical methods to build a model that correlates these descriptors with observed biological activities. The insights gained from QSAR can guide the synthesis of new analogues with improved therapeutic profiles.

In Silico Screening for Novel this compound Scaffolds

In silico screening, a cornerstone of modern drug discovery, involves the use of computational tools to identify potential hit compounds from vast chemical libraries. This approach significantly reduces the time and cost associated with traditional high-throughput experimental screening. The primary goal of in silico screening for novel scaffolds is to discover new chemical frameworks that retain or enhance the desired biological activity while potentially offering improved pharmacological properties or reduced toxicity. gardp.orgsygnaturediscovery.comnih.gov

Two main strategies are employed in in silico screening for novel scaffolds:

Structure-Based Drug Design (SBDD) : This method relies on the known three-dimensional structure of a biological target protein. Computational techniques like molecular docking are used to predict how compounds from a virtual library might bind to the target's active site. The aim is to identify molecules that exhibit favorable binding affinities and interactions, thereby serving as potential inhibitors or modulators of the target. SBDD can also involve de novo drug design, where new compounds are built piece by piece within the binding site. gardp.orgsygnaturediscovery.comnih.govfrontiersin.orgnih.govresearchgate.netnih.gov

Ligand-Based Drug Design (LBDD) : When the 3D structure of the biological target is unavailable, LBDD leverages the chemical information of existing active ligands. Methods such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular similarity searches are employed to identify new compounds that share similar structural or physicochemical features with known active molecules, operating under the principle that structurally similar molecules often exhibit comparable biological activity. A key technique within LBDD for scaffold discovery is "scaffold hopping," which aims to identify compounds with different core structures but similar biological activity profiles. nih.govsygnaturediscovery.comfrontiersin.orgbiosolveit.degardp.orgnih.govatomwise.com

This compound's complex and unique epidithiodioxopiperazine core structure, coupled with its established antitumor and antibiotic activities, positions it as an attractive lead compound for the computational design and screening of novel scaffolds. The presence of a disulfide bridge, which is crucial for the activity of epipolythiodioxopiperazines (ETPs) like this compound, adds a specific structural motif that could be explored in scaffold design. bioaustralis.comnih.govmdpi.comresearchgate.net

While in silico methodologies offer a powerful avenue for identifying new chemical entities, detailed research findings and specific data tables pertaining solely to in silico screening campaigns aimed at discovering novel scaffolds directly derived from or inspired by this compound are not extensively documented in the current public literature within the scope of this review. Such studies would typically involve defining the key pharmacophoric features of this compound or its known biological targets, followed by virtual screening of large chemical databases to identify compounds possessing similar characteristics but with distinct structural scaffolds. Subsequent steps would involve molecular docking, molecular dynamics simulations, and further computational analyses to refine and prioritize promising candidates for experimental validation.

Despite the current limited public data on specific novel this compound scaffold discoveries via in silico methods, the potential for leveraging computational approaches to explore and expand the chemical space around this potent natural product remains significant. This could lead to the identification of new drug candidates with improved efficacy, selectivity, and drug-like properties.

Molecular and Cellular Mechanisms of Chaetomin S Biological Action

Identification and Validation of Molecular Targets

Chaetomin's molecular targets largely revolve around pathways critical for cellular adaptation and proliferation. A prominent target is the Hypoxia-Inducible Factor (HIF) pathway. This compound acts as an inhibitor of HIF, specifically disrupting the interaction between HIF1α and HIF2α subunits and their transcriptional co-activators, p300 and CREB-binding protein (CBP). mdpi.comagscientific.com This disruption is a central mechanism by which this compound attenuates hypoxia-inducible transcription. bioaustralis.commdpi.comagscientific.com Beyond the HIF pathway, this compound has also been identified as an inhibitor of calmodulin (CaM). unam.mx In the context of cancer, particularly human triple-negative breast cancer cells, this compound induces apoptosis by promoting calcium overload and mitochondrial dysfunction, and by inhibiting PI3K/mTOR-induced ER stress. mdpi.commdpi.com

Table 1: Key Molecular Targets and Affected Pathways of this compound

Molecular Target / ComplexAffected Pathway / ProcessObserved Effect
HIF1α/HIF2α - p300/CBP complexHypoxia-inducible transcriptionDisruption of interaction, attenuation of transcription mdpi.comagscientific.com
Calmodulin (CaM)Phosphorylation cascadesInhibition, blocked phosphorylation of CaM kinase II unam.mx
MitochondriaApoptosis, cellular energyDysfunction, leading to calcium overload and apoptosis mdpi.commdpi.com
PI3K/mTOR pathwayCell proliferation, survival, ER stressInhibition, leading to apoptosis mdpi.com

Protein-Target Interactions and Binding Kinetics

The interaction between this compound and its primary protein targets, such as p300, is crucial for its biological activity. This compound disrupts the binding of HIF-1α and HIF-2α to the transcriptional co-activators p300 and CBP by altering the structure of the CH1 domain of p300. agscientific.com This indicates a specific protein-protein interaction interference mechanism. While specific quantitative binding kinetics (e.g., dissociation constants or on/off rates) for this compound with these targets are not extensively detailed in the provided information, the disruption of the p300-HIF interaction highlights a direct molecular engagement. Protein-target interactions are governed by binding kinetics, which describe the strength and duration of the interaction, often involving a balance between association and dissociation rates. khanacademy.orgnih.govnanotempertech.com The ability of this compound to induce a conformational change in p300's CH1 domain is central to its inhibitory action on the HIF pathway. agscientific.com

Nucleic Acid Interactions and Conformational Changes

While this compound's primary mechanism involves disrupting protein-protein interactions, its downstream effects impact gene expression. However, direct evidence of this compound interacting with nucleic acids (DNA or RNA) and inducing conformational changes within them is not explicitly documented in the provided research. Instead, its influence on gene expression is mediated through its effects on transcription factors and co-activators, which then regulate DNA-dependent transcription. Conformational changes in proteins, such as those observed in p300 upon this compound binding, can indirectly affect nucleic acid-protein complexes by altering the binding affinity or accessibility of other proteins to DNA. nih.govnih.govbiorxiv.org

Enzyme Inhibition and Activation Mechanisms

This compound functions primarily as an inhibitor. It is known to inhibit the hypoxia-inducible factor (HIF) pathway by disrupting the interaction between HIF1α/HIF2α and the co-activators p300/CBP. mdpi.comagscientific.com Although p300 possesses histone acetyltransferase (HAT) enzymatic activity, this compound's reported mechanism focuses on disrupting the protein-protein interaction domain (CH1) rather than directly inhibiting its catalytic activity. agscientific.com Furthermore, this compound has been identified as an inhibitor of calmodulin (CaM), a calcium-binding protein that regulates various enzyme activities, including CaM kinase II. unam.mx This suggests an indirect enzyme inhibition mechanism where this compound affects a regulatory protein (CaM), thereby impacting the activity of enzymes downstream in CaM-mediated pathways. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, or irreversible binding, leading to a decrease in enzyme activity. egyankosh.ac.inwikipedia.orgucl.ac.ukteachmephysiology.comlibretexts.org The specific nature of this compound's inhibition, particularly regarding its interaction with CaM and its downstream effects on CaM kinase II, indicates a regulatory role rather than direct active site blockade of a wide range of enzymes. No information regarding enzyme activation by this compound was found in the provided sources.

Modulation of Intracellular Signaling Pathways

This compound significantly modulates several intracellular signaling pathways, contributing to its observed biological effects. Its impact on the HIF pathway is central, leading to the attenuation of hypoxia-inducible transcription. bioaustralis.commdpi.comagscientific.com Beyond hypoxia, this compound's anti-cancer properties in triple-negative breast cancer cells are linked to its ability to induce apoptosis. This apoptotic induction is mediated by promoting calcium overload and mitochondrial dysfunction, and by inhibiting the PI3K/mTOR signaling pathway, which is critical for cell proliferation and survival. mdpi.commdpi.com

Effects on Kinase Cascades and Phosphorylation Events

This compound's influence extends to kinase cascades and phosphorylation events. Its inhibitory effect on calmodulin (CaM) is directly linked to these processes, as CaM plays a crucial role in regulating phosphorylation cascades. Specifically, this compound has been shown to block the subsequent phosphorylation of CaM kinase II. unam.mx Phosphorylation cascades are fundamental to signal transduction, where one enzyme phosphorylates another in a chain reaction, amplifying signals and leading to diverse cellular responses. thermofisher.comwikipedia.org The inhibition of the PI3K/mTOR pathway by this compound mdpi.com further underscores its impact on kinase-mediated signaling, as both PI3K and mTOR are central kinases involved in cell growth, metabolism, and survival, and their inhibition can lead to significant changes in cellular phosphorylation profiles. mdpi.com

Regulation of Transcription Factors and Gene Expression Profiles

A hallmark of this compound's action is its profound effect on the regulation of transcription factors and, consequently, gene expression profiles. The most well-documented mechanism involves its disruption of the interaction between hypoxia-inducible factors (HIF-1 and HIF-2) and the transcriptional coactivator p300. mdpi.comagscientific.com By preventing this crucial protein-protein interaction, this compound effectively attenuates hypoxia-inducible transcription, thereby impacting the expression of genes involved in cellular adaptation to low oxygen conditions, angiogenesis, and tumor progression. bioaustralis.commdpi.comagscientific.com Transcription factors are proteins that bind to specific DNA sequences to control gene expression, acting as key regulators that turn genes "on" or "off." maayanlab.cloudkhanacademy.org this compound's ability to disrupt the HIF/p300 interaction directly interferes with this regulatory machinery, leading to altered gene expression profiles that contribute to its anti-tumor and anti-angiogenic effects. mdpi.com This modulation of gene expression is critical for its observed biological activities, including the suppression of tumor growth and the disruption of a tumor's ability to adapt to hypoxia.

Impact on Receptor-Mediated Signaling

This compound exerts a significant influence on various receptor-mediated signaling pathways within cells. Notably, it has been observed to reciprocally regulate the signaling mediated by platelet-derived growth factor receptor-β (PDGFRβ) and vascular endothelial growth factor receptor (VEGFR) in vascular cells. ahajournals.org This reciprocal regulation suggests a differential impact on cell types involved in vascular processes. Furthermore, this compound affects the expression of genes related to death receptors, which can lead to death receptor-dependent apoptosis. mdpi.com

A key mechanism of action involves this compound's ability to inhibit the transactivation potential of hypoxia-inducible factor (HIF)-1α. This is achieved by attenuating HIF-1α's binding to p300, thereby disrupting the HIF-1α/p300 complex. mdpi.com This disruption has implications for pathways associated with hypoxia and angiogenesis. Additionally, this compound acts as an inhibitor of the redox enzyme thioredoxin reductase, a mechanism that contributes to the induction of cellular oxidative stress. mdpi.comnih.gov

Induction of Specific Cellular Responses

This compound induces a variety of specific cellular responses, particularly affecting cell cycle progression, programmed cell death, and cellular differentiation and proliferation.

Mechanisms of Cell Cycle Perturbation

This compound is known to perturb the cell cycle, leading to cell cycle arrest. Research indicates that this compound treatment results in an increased population of cells in the sub G0/G1 phase. researchgate.net Cell cycle regulation is a complex process primarily controlled by cyclin-dependent kinases (Cdks) and their cyclin partners. The activity of these crucial regulators is finely tuned through mechanisms such as regulatory phosphorylation and dephosphorylation, as well as transcriptional and degradational control of various regulatory proteins. ki.se Cells possess the ability to exit the proliferative cell cycle from different phases, including G1 or G2, through distinct molecular mechanisms. embopress.org Moreover, sustained replication stress can induce polyploidy in cells, a state achieved through processes like mitotic skipping and endoreduplication. embopress.org

Pathways of Apoptosis, Necrosis, and Autophagy Induction

This compound is a potent inducer of programmed cell death, primarily through apoptosis. It triggers caspase-dependent apoptosis, which is mediated by the excessive production of reactive oxygen species (ROS). This effect has been observed across various cancer cell lines, including myeloma, glioblastoma, ovarian, and intrahepatic cholangiocarcinoma cells. mdpi.com While this compound induces mitochondrial membrane depolarization and apoptosis, its cell death-inducing effects are, in some contexts, reported to be independent of these specific mitochondrial phenomena. nih.gov

Synergistic effects have been noted when this compound is co-administered with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This combination leads to enhanced apoptosis in urogenital cancer cells, characterized by the activation of caspases-3, -8, -9, and -10. This synergistic effect may involve the downregulation of X-linked inhibitor of apoptosis (XIAP). researchgate.net

Beyond apoptosis, this compound's anticancer effects can extend to other forms of cell death, with some studies suggesting its effects are independent of apoptosis induction, implying the involvement of alternative pathways such as autophagy. windows.net Apoptosis, necrosis, and autophagy are distinct yet interconnected signaling pathways that govern cell fate. nih.gov For instance, autophagy can be enhanced by caspase activation, while RIP-dependent necrosis is antagonized. nih.gov Mitochondria play a pivotal role in apoptosis by releasing cytochrome c, which occurs following the disruption of the mitochondrial outer membrane potential. austinpublishinggroup.com The mitochondria serve as a crucial intersection where autophagic and apoptotic pathways converge. austinpublishinggroup.com Furthermore, proapoptotic signals like TRAIL and TNF are capable of inducing autophagy, while anti-apoptotic signaling pathways, such as the class I PI3K/AKT/mTOR pathway, are known to suppress autophagy. austinpublishinggroup.com

Effects on Cellular Differentiation and Proliferation

This compound exhibits differential effects on cellular differentiation and proliferation depending on the cell type. It has been shown to inhibit the proliferative and migratory activities of smooth muscle cells. Conversely, it promotes the proliferation of endothelial cells in vitro. ahajournals.org In the context of cancer, this compound demonstrates potent antineoplastic effects in solid tumor cell lines by inhibiting their proliferation. nih.gov

Cellular proliferation and differentiation are tightly regulated processes. For example, the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway can suppress neural stem cell (NSC) proliferation and metabolic activity, and also impact their differentiation into neuronal and glial lineages. frontiersin.org Calcium signaling, involving proteins like calmodulin (CaM) and CaM kinases (CaMKs), plays a critical role in influencing both cell proliferation and differentiation. mdpi.com Additionally, iron deprivation can impede cell proliferation by reducing the activity of ribonucleotide reductase, which in turn leads to mitotic arrest in the S-phase of the cell cycle. harvard.edu

Investigation of Cross-Talk Mechanisms and Off-Target Effects

The biological actions of this compound often involve complex cross-talk mechanisms and can manifest as off-target effects. This compound regulates the activity of SUV39H1 in a reactive oxygen species (ROS)-dependent manner. mdpi.com Its established inhibition of the redox enzyme thioredoxin reductase contributes significantly to the induction of cellular oxidative stress, which can then influence various downstream pathways. mdpi.comnih.gov

Cross-talk between apoptosis and autophagy is evident in the caspase-mediated cleavage of Beclin1. austinpublishinggroup.com Furthermore, the autophagy protein ATG12 has been shown to associate with anti-apoptotic Bcl-2 family members, thereby promoting mitochondrial-mediated apoptosis. austinpublishinggroup.com Mitochondria-associated proteins are also implicated in mediating interactions between the autophagic and apoptotic pathways. austinpublishinggroup.com

The disruption of the HIF-1α/p300 complex by this compound signifies an impact on angiogenesis pathways, which can be considered an off-target effect depending on the intended therapeutic application. mdpi.com The reciprocal regulation of PDGFRβ and VEGFR-mediated signaling in vascular cells, where it inhibits smooth muscle cell proliferation but promotes endothelial cell proliferation, illustrates a nuanced off-target effect that could be beneficial or detrimental depending on the specific physiological or pathological context. ahajournals.org Some research suggests that the anticancer effects of this compound may operate through mechanisms independent of classical programmed cell death and hypoxia, indicating the involvement of other, potentially off-target, molecular pathways. nih.gov

Microbial Production and Fermentation Research of Chaetomin

Isolation and Characterization of Chaetomin-Producing Microorganisms

The production of this compound is predominantly associated with the fungal genus Chaetomium, an ascomycete commonly found in diverse environments such as soil, seeds, cellulose (B213188) substrates, and damp building materials eurofinsus.comnih.govcanada.ca. Among the more than 400 described Chaetomium species, Chaetomium globosum and Chaetomium cochliodes are frequently identified as this compound producers nih.govcanada.camdpi.comasm.orgapsnet.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net.

Isolation of these microorganisms can be achieved from various natural sources. For instance, Chaetomium globosporum has been isolated from soil samples collected from hot semi-arid zones nih.gov. Chaetomium globosum strains have also been isolated from healthy plant stems, such as barnyard grass oup.com. Historically, Chaetomium cochliodes strains producing this compound have been isolated from natural sources like infected cloth suspended in moist chambers asm.org.

Strain Identification and Phylogenetic Analysis

Accurate identification of this compound-producing strains is crucial for research and production. Traditional methods involve observing morphological and cultural characteristics, such as the presence and morphology of ascomata and ascospores semanticscholar.orgoup.comresearchgate.net. For example, Chaetomium globosum is known for producing lemon-shaped ascospores within globose to pyriform perithecia semanticscholar.org.

Modern identification techniques leverage molecular biology. Strain identification can be performed through tef1α gene sequencing, which has been used to differentiate species within the Chaetomium globosum complex, including Ch. globosum, Ch. cochliodes, and Ch. rectangulare mdpi.com. PCR-based markers have also been developed for the specific detection and differentiation of C. globosum from other Chaetomium species and fungal isolates, providing a rapid and reliable tool for identification and monitoring cabidigitallibrary.org. It is important to note that specific strains within a species can exhibit varying antagonistic activities and metabolite production profiles asm.orgfungaldiversity.org.

Screening and Selection of High-Yielding Strains for Research

The selection of high-yielding strains is paramount for efficient this compound production in research. Screening methods involve assessing the toxicity of biomass suspensions using bioassays, inspecting for ascomata production, and analyzing fluorescence emission mdpi.com. For instance, a combination of these methods was employed to detect toxigenic Chaetomium isolates from indoor dusts, revealing that Ch. globosum and Ch. cochliodes strains produced this compound, among other mycotoxins mdpi.comresearchgate.net.

Research has shown that certain C. globosum strains can produce higher quantities of this compound. For example, one study identified a C. globosum isolate, TNAU-Cg6, that produced this compound, chaetoglobosin A, and chaetocin (B1668567) in higher quantities researchgate.net. The ability of C. globosum strains to produce this compound in liquid culture has been correlated with their efficacy in suppressing plant diseases apsnet.orgoup.com. Such screening and selection processes are vital for identifying superior strains for mass production and further research apsnet.org.

Optimization of Fermentation Parameters for Enhanced Production

Optimizing fermentation parameters is critical for maximizing the yield of this compound and other active substances from Chaetomium species sciopen.commdpi.comnih.gov. This involves fine-tuning various environmental and nutritional factors to create an ideal environment for microbial growth and metabolite biosynthesis.

Media Composition and Nutrient Supplementation Strategies

The composition of the fermentation medium significantly influences this compound production. Studies have shown that specific nutrient sources can enhance yield. For Chaetomium cochliodes, supplementation of the medium with 0.5% corn steep liquor and neutralization to pH 7.0 with sodium hydroxide (B78521) has been found to be favorable for this compound production asm.org. Corn steep liquor is often preferred over yeast extract due to fewer emulsion issues during extraction, although both can give favorable results asm.org.

For Chaetomium globosum, corn steep powder broth has been identified as a suitable medium for this compound production apsnet.org. Research on solid-state fermentation for producing antifungal active substances from C. globosum found that a medium composed of wheat straw and wheat bran generally yielded better antifungal effects of crude extracts sciopen.com.

The role of carbon and nitrogen sources is crucial. For instance, in some Chaetomium fermentations, glucose has been identified as a suitable carbon source journals.co.za. Sodium nitrate (B79036) has been found to be an optimum nitrogen source for certain Chaetomium strains, although appropriate addition of malt (B15192052) extract can significantly increase biomass and reduce fermentation time researchgate.net. Organic nitrogen sources like yeast extract and corn steep liquor are rich in protein, peptides, free amino acids, sugars, fats, and growth factors, promoting rapid microbial growth and extending the production period angelyeast.com.

Cultivation Conditions (Temperature, pH, Aeration)

Temperature: The optimal temperature for the production of antibiotics by Chaetomium species, including this compound, can vary. For some Chaetomium strains, an optimal temperature of 27°C has been reported for antibiotic production journals.co.za. Chaetomium species generally grow well between 16°C and 35°C, with some being thermotolerant or thermophilic inspq.qc.ca. Optimal growth temperatures for C. globosum, C. funicola, C. elatum, and C. spirale have been observed at 25-27°C, with temperatures of 33-35°C inhibiting colony growth researchgate.net. In solid-state fermentation for C. globosum, an optimal fermentation temperature of 26°C was identified sciopen.com.

pH: The pH of the fermentation medium plays a significant role in both microbial growth and metabolite production. For Chaetomium globosum, optimal growth and mycotoxin production (including chaetoglobosin C, which is often co-produced with this compound) occur at a neutral pH nih.govnih.gov. While C. globosum can grow over a wide pH range (approximately 4.3 to 9.4), optimal growth and chaetoglobosin C production are favored at a neutral pH nih.gov. Some Chaetomium species grow best at a pH between 7.1 and 10.4, but can also tolerate pH values from 3.5 to 11 inspq.qc.ca. The pH of the medium can also influence the accumulation of this compound, with excess this compound accumulating in the mycelium when the medium becomes saturated asm.org.

Aeration: While specific data on aeration for this compound production is limited in the provided search results, aeration is a crucial parameter in submerged fermentation for filamentous fungi, impacting fungal morphology and mass/oxygen transfer, which in turn can influence product yields nih.gov. Optimization studies for other metabolites from Chaetomium globosum have included rotational speeds as a parameter, indirectly indicating the importance of aeration and mixing mdpi.com.

Bioreactor Design and Process Scale-Up for Research Purposes

The transition from laboratory-scale experiments (e.g., shake flasks, Petri plates) to larger-scale bioreactor systems is a critical step in fermentation research for enhanced production. While specific bioreactor designs for this compound production are not extensively detailed in the provided results, the concept of enhancing production through controlled fungal morphology in submerged fermentation using microparticles has been explored for other enzymes produced by Chaetomium globosum nih.gov. This suggests that manipulating fungal morphology within bioreactors can be a strategy to improve yield.

Optimization of fermentation conditions, including parameters like dry matter content and inoculation amounts, is also crucial for scale-up, as demonstrated in studies aimed at increasing the production of other compounds from C. globosum using industrial waste as a substrate mdpi.com. These studies provide insights into the considerations for process scale-up in Chaetomium fermentation for producing secondary metabolites.

Advanced Fermentation Technologies for this compound Production

Fed-Batch and Continuous Fermentation Approaches

Fed-Batch Fermentation: Fed-batch fermentation is a cultivation strategy where one or more nutrients are supplied intermittently or continuously to the bioreactor without removing the culture broth until the end of the process infors-ht.commdpi.com. This approach is particularly effective for secondary metabolite production because it allows for precise control over substrate concentration, preventing substrate inhibition or catabolite repression, which can occur when all nutrients are provided at once in a batch process infors-ht.comucl.ac.uknih.gov. By maintaining optimal nutrient levels, fed-batch fermentation can extend the productive phase of the culture, leading to higher cell densities and increased product yields infors-ht.comucl.ac.uk. For instance, in the production of plasmid DNA, a fed-batch strategy achieved a 40% biomass increase and a 28% higher specific plasmid yield compared to batch fermentation ucl.ac.uk. While specific quantitative data for this compound production via fed-batch fermentation is not extensively detailed in the provided literature, the principle has been applied to Chaetomium cellulolyticum in the context of producing this compound and other related compounds, suggesting its applicability researchgate.net. The ability to control nutrient availability makes fed-batch a promising method for enhancing this compound biosynthesis by Chaetomium species.

Continuous Fermentation: Continuous fermentation involves the continuous addition of fresh medium to the bioreactor while simultaneously removing an equal volume of spent medium and product, thereby maintaining a constant fermentation environment google.com. This steady-state operation offers several benefits, including consistently high productivity, reduced product inhibition, and improved space-time yield infors-ht.com. For the long-term, stable production of secondary metabolites, continuous fermentation is highly advantageous. While direct quantitative data for this compound in continuous fermentation is not readily available, Chaetomium globosum strains have been shown to maintain high concentrations of their metabolites, including this compound, in liquid formulations over extended periods, such as 360 days, which aligns with the benefits of a continuous or semi-continuous process for sustained production researchgate.net. The stability and efficiency offered by continuous systems make them an attractive option for industrial-scale this compound production.

Table 1: Conceptual Comparison of Fermentation Modes for Secondary Metabolite Production

FeatureBatch FermentationFed-Batch FermentationContinuous Fermentation
Nutrient Supply All at startControlled additionContinuous addition
Productivity ModerateHighVery High
Yield Potential ModerateHighHigh
Process Control LimitedGoodExcellent
Duration ShortExtendedLong-term, steady-state
Inhibition Risk High (substrate/product)ReducedReduced
Cell Density ModerateHighStable, high

Immobilized Cell Systems

Immobilized cell technology involves confining microbial cells within a defined space or onto a support material while retaining their catalytic activity wikipedia.orgresearchgate.net. This technique offers several advantages for fermentation processes, including high cell densities, improved cell stability, protection from shear stress, easier separation of cells from the culture broth, and the potential for cell reuse researchgate.netnih.govui.ac.idresearchgate.net. Common immobilization methods include entrapment in gels (e.g., alginate, carrageenan), attachment to surfaces, or self-aggregation researchgate.net.

For filamentous fungi like Chaetomium species, immobilization can be particularly beneficial. It can prevent mycelial clumping, which often leads to mass transfer limitations in submerged cultures, and can facilitate continuous operation by preventing cell washout. In the context of secondary metabolite production, immobilized cells can often maintain stable productivity over longer periods compared to free cells. For instance, immobilized Bacillus subtilis cells showed improved plasmid stability in continuous cultures compared to free-cell systems nih.gov. While specific data for this compound production using immobilized Chaetomium cells is not detailed in the search results, the general benefits of immobilization, such as enhanced cell stability and reusability, suggest a strong potential for improving this compound yields and process economics.

Table 2: Illustrative Impact of Immobilization on Fungal Fermentation Parameters

ParameterFree Cell System (Conceptual)Immobilized Cell System (Conceptual)
Cell Density ModerateHigh
Productivity ModerateEnhanced
Cell Reusability LowHigh
Process Stability ModerateImproved
Downstream Processing More complexSimplified (cell separation)
Shear Stress Susceptibility HighLow

Co-cultivation Strategies for Increased Yield

Co-cultivation, also known as mixed fermentation, is an advanced strategy that mimics natural microbial interactions by growing two or more different microorganisms together mdpi.com. This approach can lead to synergistic effects, such as the induction of silent gene clusters, enhanced production of existing compounds, or the biosynthesis of novel metabolites that are not produced in monoculture mdpi.com. The competitive or synergistic environment created during co-cultivation can trigger stress responses in the microbes, leading to the activation of secondary metabolic pathways.

Research has demonstrated the effectiveness of co-cultivation for enhancing metabolite production in Chaetomium species. For example, solid-state fermentation involving the co-cultivation of Chaetomium globosum with Fusarium equiseti was optimized for the production of various beneficial compounds from Radix Ranunculi ternate, significantly increasing the content of flavonoids, saponins, and polyphenols mdpi.com. While this specific study did not focus on this compound, it highlights the potential of co-cultivation to modulate the metabolic pathways of Chaetomium globosum and improve the yield of secondary metabolites. Applying co-cultivation strategies, either with other fungal species or bacteria, could potentially unlock or enhance this compound biosynthesis by Chaetomium strains, offering a novel pathway to increased yields.

Table 3: Conceptual Outcomes of Co-cultivation Strategies in Fungal Fermentation

Outcome FeatureMonoculture (Conceptual)Co-cultivation (Conceptual)
Metabolite Diversity LimitedPotentially broadened
Target Metabolite Yield BaselinePotentially enhanced
Silent Gene Activation UnlikelyPossible
Complexity of System LowerHigher
Mimics Natural Environment LessMore

Advanced Analytical Methodologies in Chaetomin Research

Chromatographic Techniques for Isolation, Purification, and Analysis of Chaetomin and its Metabolites

Chromatographic methods are fundamental for separating this compound from complex matrices, purifying it for further studies, and analyzing its various forms and metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity and quantifying this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, the proportion of the main peak area relative to the total peak area on the chromatogram is calculated. mtoz-biolabs.com The presence of multiple peaks can indicate impurities or degradation products. mtoz-biolabs.com A photodiode array (PDA) detector is commonly employed with HPLC to evaluate peak purity by measuring ultraviolet (UV) absorbance across a peak and identifying spectral variations that might suggest coelution. sepscience.com While HPLC methods often rely on retention time for separation, coelution can lead to inaccurate quantification, making peak purity assessment critical, especially in impurity profiling. sepscience.comchromatographyonline.com Optimizing parameters such as mobile phase composition, gradient, and column selection can enhance separation and reduce coelution. sepscience.com Preparative HPLC is also used for the isolation of natural products, including this compound, from crude extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for metabolite profiling and the identification of novel analogues of this compound. core.ac.ukmdpi.com LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of a wide range of compounds in complex biological or chemical mixtures. core.ac.uk This technique is particularly valuable for studying drug metabolism, providing a comprehensive profile of both stable and reactive metabolites. core.ac.uk In the context of natural product research, LC-MS/MS analysis, often in data-dependent acquisition (DDA) mode, can be used to screen for diagnostic product ions, facilitating the discovery of new compounds, such as chaetoglobosins (a class related to this compound). researchgate.net Metabolomic approaches using LC-MS are capable of handling large datasets, are indiscriminate in metabolite identification, and provide straightforward visualization of metabolic changes. core.ac.ukfrontiersin.org

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thereby eliminating issues like irreversible adsorption and sample loss commonly associated with solid-support chromatography. mdpi.comresearchgate.netmdpi.com This characteristic makes CCC particularly advantageous for the isolation and purification of natural products, including this compound, from complex mixtures at analytical, preparative, and even industrial scales. mdpi.commdpi.com CCC offers high load capacity and low solvent consumption, making it an attractive tool for obtaining pure compounds. mdpi.com Preparative chromatography, which encompasses techniques like preparative HPLC and CCC, is essential for obtaining sufficient quantities of purified this compound and its metabolites for detailed structural analysis and biological evaluation. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis in Research

Spectroscopic techniques provide crucial atomic-level information for determining the chemical structure and three-dimensional conformation of this compound and its derivatives.

Solid-state NMR (SSNMR) spectroscopy is a powerful atomic-level method used to determine the chemical structure, three-dimensional structure, and dynamics of solids and semi-solids. nih.govdoi.org For complex forms of this compound, such as crystalline or amorphous solids, solid-state NMR can provide unique structural information that might be difficult to obtain from solution-state NMR. Techniques like 2D solid-state NMR, including heteronuclear chemical shift correlation (HETCOR) experiments, are employed to correlate different nuclei (e.g., 1H-13C) and provide information about the local environments and connectivity in the solid state. nih.govresearchgate.netmdpi.com This is particularly useful for understanding polymorphic forms or interactions within a solid matrix.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the exact molecular masses of compounds, which is essential for confirming molecular formulas and identifying unknown compounds. measurlabs.comresearchgate.net HRMS provides highly accurate mass measurements, often with differences as low as 0.0001 Da, allowing for the distinction between compounds with very similar nominal masses but different elemental compositions. researchgate.net

Beyond exact mass determination, HRMS is used for fragmentation analysis, which involves breaking down the molecule into smaller, characteristic ions (product ions) and measuring their precise masses. cdc.govhpst.cz This fragmentation pattern acts as a "molecular fingerprint" and provides crucial information about the substructures within the molecule. cdc.gov By analyzing the fragmentation pathways, researchers can elucidate the detailed structure of this compound and its analogues. hpst.cz LC-HRMS/MS, combining liquid chromatography with high-resolution tandem mass spectrometry, is particularly effective for non-targeted analysis of complex samples, allowing for the identification of known compounds and the discovery of new structural variants by screening for diagnostic fragment ions. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, especially Electronic Circular Dichroism (ECD), is a powerful and sensitive technique for determining the absolute configuration of organic compounds. ull.esnih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample, producing a spectrum that corresponds to electronic transitions. ull.esnih.govencyclopedia.pub The sign and shape of an ECD spectrum are directly related to the absolute configuration and molecular conformation of the compound. encyclopedia.pub

In natural product chemistry, ECD has become a crucial tool for stereochemical elucidation, particularly when X-ray crystallography is not feasible or for conformationally flexible molecules. ull.esnih.gov The principle involves comparing the experimental ECD spectrum of a chiral molecule with theoretically calculated ECD spectra for possible enantiomers or by comparing it with spectra of structurally similar compounds with known absolute configurations. ull.esnih.gov A close match between the experimental and calculated or reference spectra provides reliable evidence for absolute configuration assignment. nih.gov

For compounds structurally related to this compound, such as chetoseminudin F and G, ECD spectroscopy has been successfully employed to determine their absolute configurations. For instance, the absolute configuration of chetoseminudin F (a new chetoseminudin alkaloid) was determined as 3R,6S by comparing its experimental ECD spectrum with those of reported references, revealing consistent cotton effects. rsc.org Similarly, the absolute configuration of chetoseminudin G was established by comparing its ECD spectrum with that of chetoseminudin F, demonstrating consistency in cotton effects. rsc.org This highlights the utility of ECD in resolving the stereochemical complexities of epipolythiopiperazine-3,6-dione derivatives like this compound.

Bioanalytical Assays for Mechanistic and Binding Studies

Bioanalytical assays are indispensable tools in chemical and biological research, providing critical insights into the mechanism of action (MoA) and binding characteristics of chemical compounds with biological targets. solvias.comnih.govcasss.orgveedalifesciences.com These assays are fundamental for understanding how a compound exerts its biological effects, identifying its specific molecular targets, and quantifying the strength and nature of its interactions. solvias.comveedalifesciences.com They are widely applied across various stages of drug discovery and development, from target identification and lead compound screening to potency and stability testing. solvias.comveedalifesciences.comeurofins.com Bioassays can be broadly categorized into binding assays, enzyme activity assays, and cell-based assays, each offering unique advantages for characterizing biomolecular interactions. pacificbiolabs.com

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance)

Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR), offer real-time monitoring of biomolecular interactions without the need for fluorescent or radioactive labels, thus preserving the native state of the interacting molecules. malvernpanalytical.combmfwf.gv.atnih.gov SPR operates on the principle that changes in the refractive index at a metal film surface, caused by the binding of molecules, result in a shift in the SPR angle. bmfwf.gv.at

In an SPR experiment, one binding partner (ligand) is immobilized onto a sensor chip surface, and the other partner (analyte) is flowed over it. bmfwf.gv.at The binding event, characterized by mass accumulation on the surface, is detected as a change in the refractive index, generating a signal proportional to the mass of bound molecules. bmfwf.gv.atnih.gov This technique allows for the direct determination of binding affinities (dissociation constant, KD) and kinetic parameters, including association rate constants (ka) and dissociation rate constants (kd). bmfwf.gv.atnih.gov SPR is highly sensitive, capable of detecting binding events down to picograms per square millimeter, and can measure affinities ranging from femtomolar to millimolar. bmfwf.gv.at This makes it particularly valuable for studying interactions between small organic compounds like this compound and various biomolecules, including proteins, DNA, and enzymes. bmfwf.gv.at

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a quantitative, label-free biophysical technique that directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.comwikipedia.orgharvard.edunih.gov It provides a comprehensive thermodynamic characterization of interactions between two or more molecules in solution. wikipedia.orgnih.gov

In an ITC experiment, a solution of one molecule (ligand) is incrementally titrated into a sample cell containing a solution of another molecule (macromolecule or target), while maintaining a constant temperature. wikipedia.orgharvard.edu Heat-sensing devices detect minute temperature differences between the sample cell and a reference cell, and heaters adjust to restore thermal equilibrium. malvernpanalytical.comwikipedia.org The energy required to maintain this equilibrium is measured and converted into binding enthalpy (ΔH). wikipedia.org From a single ITC experiment, several key thermodynamic parameters can be simultaneously determined:

Binding Affinity (Ka or KD): The equilibrium association or dissociation constant, indicating the strength of the interaction. wikipedia.orgharvard.edunih.gov

Reaction Stoichiometry (n): The molar ratio at which the molecules bind. wikipedia.orgharvard.edunih.gov

Enthalpy Change (ΔH): The heat absorbed or released during the binding, providing insight into the types of bonds formed or broken (e.g., hydrogen bonds, van der Waals forces). wikipedia.orgharvard.edunih.gov

Gibbs Free Energy Change (ΔG): Calculated from Ka, it indicates the spontaneity of the binding reaction (ΔG = -RTlnKa). wikipedia.orgharvard.edunih.gov

Entropy Change (ΔS): Calculated from ΔG and ΔH (ΔG = ΔH - TΔS), it reflects changes in molecular order/disorder upon binding. wikipedia.orgharvard.edunih.gov

ITC is unique in its ability to directly measure enthalpy changes, offering a deeper understanding of the driving forces behind molecular interactions. nih.govmpg.de This makes it an invaluable tool for mechanistic studies, allowing researchers to elucidate the energetic contributions to binding and understand the molecular basis of recognition. nih.govmpg.de

Enzymatic Assays and Reporter Gene Assays

Enzymatic assays are biochemical methods used to measure the activity of enzymes and to investigate the effects of potential inhibitors or activators on enzyme function. pacificbiolabs.com These assays typically quantify the rate at which an enzyme converts its substrate into a product, often by monitoring changes in absorbance, fluorescence, or luminescence over time. pacificbiolabs.com

This compound has been identified as an enzyme inhibitor. Notably, it acts as a calmodulin inhibitor. unam.mxresearchgate.net Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in regulating numerous cellular processes by modulating the activity of various enzymes, including kinases. researchgate.net Research has shown that this compound can inhibit calmodulin, thereby affecting downstream enzymatic pathways. unam.mxresearchgate.net For instance, studies have evaluated the inhibitory activity of compounds, including this compound, against enzymes like CaMKII, a calmodulin-dependent kinase. researchgate.net In bioassays, this compound has also demonstrated significant growth inhibitory activity against various fungal plant pathogens, suggesting its potential as an antifungal agent, possibly through enzymatic interference. cabidigitallibrary.orgapsnet.org For example, this compound suppressed the growth of Bipolaris sorokiniana, Fusarium graminearum, Pythium ultimum, Macrophomina phaseolina, and Rhizoctonia solani in in vitro bioassays. cabidigitallibrary.orgapsnet.org Its inhibitory activity against P. ultimum was found to be comparable to the fungicide metalaxyl (B1676325) and significantly higher than gliotoxin (B1671588) in microtiter plate bioassays. apsnet.org

Table 1: Antifungal Activity of this compound against Plant Pathogens (Representative Data)

Plant PathogenThis compound Concentration (ppm)Colony Diameter (mm) at 3 Days Post-Inoculation
Bipolaris sorokiniana100013
Bipolaris sorokiniana50017
Pythium ultimum(Comparable to metalaxyl)(Significant inhibition)
Fusarium graminearum(Tested)(Suppressed growth)
Macrophomina phaseolina(Tested)(Suppressed growth)
Rhizoctonia solani(Tested)(Suppressed growth)

Note: Data extracted and summarized from cabidigitallibrary.orgapsnet.org. Specific numerical values for all pathogens and concentrations were not uniformly provided across sources, but the trend of suppression is consistent.

Reporter gene assays are cell-based assays that utilize a reporter gene (e.g., luciferase, green fluorescent protein) whose expression is linked to a specific biological event or pathway. solvias.com These assays are valuable for studying gene regulation, signal transduction pathways, and the effects of compounds on cellular processes. By introducing a construct where the reporter gene is under the control of a promoter responsive to a particular stimulus or a transcription factor, researchers can quantify the compound's ability to activate or inhibit that pathway by measuring the reporter protein's activity or luminescence. While specific reporter gene assay data for this compound were not detailed in the search results, such assays would be relevant for investigating its impact on gene expression and cellular signaling pathways, particularly given its role as a calmodulin inhibitor which can influence various cellular functions.

Chemico Biological Probes and Research Tool Development Utilizing Chaetomin

Design and Synthesis of Chaetomin-Based Affinity Probes for Target Discovery

The development of affinity probes based on small molecules like this compound is a crucial strategy in chemical biology for identifying and validating protein targets. These probes typically incorporate a bioactive ligand, a tag for detection or immobilization (e.g., biotin, fluorophore), and sometimes a photoactivatable group for covalent labeling researchgate.netlimes-institut-bonn.denih.govhku.hk. While this compound itself possesses potent biological activity, its direct modification into specific affinity probes for target discovery is an area where detailed synthetic methodologies and applications are not extensively documented in the readily available literature.

It is important to note a significant consideration regarding this compound's suitability as a selective chemical probe. Its close structural analog, Chaetocin (B1668567) (C30H28N6O6S4), which also belongs to the epidithiodiketopiperazine class, has been explicitly deemed "unsuitable as a chemical probe" by the Chemical Probes Portal wikipedia.orgsigmaaldrich.com. This unsuitability stems from its non-specific redox and covalently active nature, which can lead to off-target interactions and confounding results in assays requiring a potent and selective modulator wikipedia.org. Given the structural similarities and shared core features of epidithiodiketopiperazines, similar considerations regarding potential non-specificity may apply to this compound, suggesting that its use as a highly selective probe requires careful validation.

Biotinylated and Photoactivatable Analogues

Fluorescently Tagged this compound for Imaging Studies

Fluorescently tagged chemical probes are invaluable tools for real-time visualization of molecular processes, cellular localization, and dynamic interactions within living systems nih.govsemanticscholar.orgzu.edu.pkiarc.frrevvity.comscispace.comtocris.complos.orgrsc.org. By attaching a fluorophore to a bioactive molecule, researchers can track its distribution and engagement with cellular components using fluorescence imaging techniques. While the principles of designing and synthesizing fluorescent probes are well-established, specific reports detailing the synthesis of fluorescently tagged this compound or its direct application in imaging studies are not found in the provided information. The development of such probes would involve careful chemical modification to ensure the fluorophore does not interfere with this compound's bioactivity and that the resulting conjugate exhibits suitable photophysical properties for live-cell imaging.

Application of this compound as a Chemical Probe in Phenotypic Screening Assays

Phenotypic screening assays are a fundamental approach in drug discovery, where compounds are evaluated based on their ability to induce a desired observable change in a biological system, often without prior knowledge of the specific molecular target researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. This compound has been utilized as a chemical probe in such assays, revealing significant biological effects.

One notable application involves its use in C. elegans chemical genetics screens. This compound (referred to as chetomin (B1668609) in some studies) has been identified as a potent inducer of a nuclear metal homeostasis response, specifically activating the numr-1/2 gene pair in C. elegans nih.govnih.gov. This activation occurs strongly in the alimentary canal. Further studies indicated that the disulfide linkages characteristic of epidithiodiketopiperazines (ETPs) like this compound and its analog chaetocin are crucial for inducing numr-1/2. For instance, the monomeric ETP gliotoxin (B1671588) had almost no effect on numr-1/2, suggesting a dimer requirement for this activity nih.govnih.gov. Moreover, the loss of numr-1/2 increased the sensitivity of C. elegans to this compound, implying that this nuclear response might function as a defense mechanism against dimeric ETPs nih.govnih.gov.

This compound has also demonstrated significant growth inhibitory activity against various fungal plant pathogens under in vitro conditions. Research has shown its suppressive effects on pathogens such as Bipolaris sorokiniana, Macrophomina phaseolina, Rhizoctonia solani, and Pythium ultimum cabidigitallibrary.orgsigmaaldrich.com. In one study, this compound at 1000 ppm and 500 ppm suppressed the colony diameter of B. sorokiniana to 13 mm and 17 mm, respectively, compared to 69 mm in control after 3 days of inoculation sigmaaldrich.com. While Chaetoglobosin generally proved more effective, this compound still exhibited notable antifungal activity sigmaaldrich.com.

Table 1: Antifungal Activity of this compound against Plant Pathogens (In Vitro)

Plant PathogenThis compound Concentration (ppm)Colony Diameter (mm) at 3 days post-inoculation (Example)Control Colony Diameter (mm)
Bipolaris sorokiniana10001369
Bipolaris sorokiniana5001769
Fusarium graminearum(Suppressed growth)--
Pythium ultimum(Suppressed growth)--
Macrophomina phaseolina(Suppressed growth)--
Rhizoctonia solani(Suppressed growth)--

Note: Specific quantitative data for all pathogens and concentrations were not provided in the source, but general suppression was reported cabidigitallibrary.orgsigmaaldrich.com.

Development of this compound-Conjugates for Targeted Delivery in In Vitro Systems

The concept of targeted drug delivery involves conjugating a therapeutic agent to a ligand that specifically recognizes and binds to receptors or markers overexpressed on target cells, thereby enhancing drug accumulation at the disease site and reducing systemic toxicity limes-institut-bonn.dence-rce.gc.capharmalex.com. While this strategy is widely explored for various anticancer and antimicrobial compounds, specific research detailing the development of this compound-conjugates for targeted delivery in in vitro systems is not extensively documented in the provided search results. Such development would typically involve chemical conjugation strategies to link this compound to targeting moieties (e.g., antibodies, aptamers, peptides) or nanoparticles, followed by in vitro assessment of their specificity, cellular uptake, and efficacy in relevant cell models.

Utilization of this compound in Chemical Genetics and Perturbation Studies

Chemical genetics employs small molecules to perturb biological systems and elucidate gene and protein functions, offering advantages such as temporal control and reversibility compared to genetic manipulations nih.govnih.gov. This compound has been a valuable tool in such studies, providing insights into various cellular processes.

A key finding in chemical genetics and perturbation studies is this compound's role as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activity uni.luresearchgate.netzu.edu.pknih.govnih.gov. It achieves this by targeting the CH1 domain of the transcriptional co-activator p300, disrupting the interactions between HIF-1α, HIF-2α, and STAT2 with CBP/p300 researchgate.netzu.edu.pknih.gov. This mechanism leads to the attenuation of hypoxia-induced gene expression in vitro and in vivo researchgate.netzu.edu.pk. For instance, this compound has been shown to radiosensitize human HT 1080 fibrosarcoma cells in vitro by inhibiting HIF-1 researchgate.netzu.edu.pk.

Furthermore, in colorectal cancer cells (HCT116), this compound has been observed to affect the expression of stress-response genes, suggesting its involvement in cellular processes linked to stress response and metal homeostasis nih.gov. The requirement of the disulfide ETP warhead for its activity, as demonstrated by the lack of effect of disulfide-depleted analogs, underscores a critical structural feature for its biological perturbation nih.gov.

In the context of C. elegans, this compound's induction of the numr-1/2 nuclear metal homeostasis response provides a clear example of its utility in perturbation studies. The observation that numr-1/2 is required for resistance to this compound further highlights the compound's ability to perturb essential cellular defense mechanisms nih.govnih.gov.

Interdisciplinary Research Perspectives on Chaetomin

Ecological Roles and Chemical Communication in Microbial Environments

In the complex and competitive microbial world, secondary metabolites are key players in mediating interactions and shaping community structure. Chaetomin, produced by various species of the fungal genus Chaetomium, is a significant example of such a molecule, playing crucial roles in ecological dynamics and chemical communication.

This compound as a Secondary Metabolite in Inter-species Interactions

This compound is a prime example of a secondary metabolite utilized in chemical warfare between competing microorganisms. As a member of the epipolythiodioxopiperazine (ETP) class of toxins, its primary role in inter-species interactions is antagonistic. The production of this compound by fungi such as Chaetomium globosum and Chaetomium cochliodes provides a competitive advantage by inhibiting the growth of a wide range of other fungi and bacteria. This antibiotic property, known as antibiosis, is a key mechanism through which Chaetomium species can outcompete other microbes for resources and space in their ecological niches.

For instance, the ability of C. globosum to produce this compound has been directly correlated with its effectiveness as a biocontrol agent against various plant pathogens. Research has demonstrated its inhibitory effects on soil-borne and seed-borne pathogens like Pythium ultimum, the causative agent of damping-off in sugar beets, and Cochliobolus sativus, which causes spot blotch in wheat. researchgate.net The production of this compound, alongside other antifungal metabolites like chaetoviridins, is a critical component of the antagonistic activity of Chaetomium species. researchgate.net This chemical defense mechanism underscores the importance of secondary metabolites in shaping microbial interactions and maintaining ecological balance.

Beyond direct antagonism, the production of this compound can be viewed as a form of chemical communication, albeit a hostile one. The presence of this compound in the environment signals the dominance of the producing Chaetomium strain, deterring the encroachment of susceptible competitors. Microorganisms are known to produce and secrete a variety of secondary metabolites that act as chemical signals in inter- and intra-species communication, influencing behaviors such as virulence, biofilm formation, and antibiotic production. nih.govresearchgate.net While not a cooperative signal, the release of this compound is a clear message that profoundly influences the behavior and survival of neighboring microbial species.

Influence on Microbial Community Dynamics

The production of this compound by Chaetomium species can have a significant impact on the structure and dynamics of microbial communities. By selectively inhibiting the growth of certain fungal and bacterial species, Chaetomium can act as an ecological filter, shaping the composition of the surrounding microbiome. nih.gov The introduction of Chaetomium globosum, a known this compound producer, into a microbial community can lead to a decrease in the abundance of susceptible phytopathogens, such as species of the genus Fusarium. nih.gov This targeted suppression can alter the balance of power within the microbial community, potentially creating opportunities for other, more resistant organisms to thrive.

The influence of Chaetomium on microbial community dynamics is particularly relevant in agricultural settings. The use of Chaetomium-based biofungicides can lead to shifts in the soil microbiome, favoring the establishment of beneficial microorganisms while suppressing pathogenic ones. nih.gov This manipulation of the microbial community can have positive downstream effects on plant health and growth. For example, by controlling pathogen populations, Chaetomium can indirectly promote the growth of plant growth-promoting rhizobacteria (PGPR) that might otherwise be outcompeted.

Evolutionary Aspects of this compound Biosynthetic Pathways

The intricate chemical structure of this compound is a product of a complex biosynthetic pathway encoded by a cluster of genes. Understanding the evolutionary origins and diversification of this pathway provides insights into the selective pressures that have shaped the chemical arsenals of fungi. The evolution of secondary metabolite biosynthetic gene clusters (BGCs) in fungi is a dynamic process driven by mechanisms such as functional divergence, horizontal gene transfer, and de novo assembly. researchgate.net

This compound belongs to the epipolythiodioxopiperazine (ETP) class of alkaloids, which are characterized by a disulfide-bridged piperazine (B1678402) ring. The biosynthesis of these molecules is initiated by a non-ribosomal peptide synthetase (NRPS). broadinstitute.org The evolutionary history of the this compound BGC is likely intertwined with that of other ETP alkaloids. For instance, the biosynthetic gene cluster for gliotoxin (B1671588), another well-studied ETP, shares striking parallels with the clusters responsible for producing dimeric ETPs like the verticillins. broadinstitute.org This suggests a common evolutionary ancestor for these pathways, followed by divergence and specialization to produce a diverse array of ETP structures.

Phylogenetic analyses of Chaetomium species, using various genetic markers, have helped to delineate the evolutionary relationships within this genus. nih.govmdpi.comsemanticscholar.org By mapping the presence or absence of the this compound BGC onto these phylogenies, researchers can begin to trace its evolutionary trajectory. It is plausible that the this compound BGC arose in a common ancestor of the this compound-producing Chaetomium species and has since been subject to gene gain, loss, and modification, leading to the observed diversity in ETP production across the genus.

A particularly intriguing aspect of fungal BGC evolution is the role of horizontal gene transfer (HGT). There is growing evidence that fungi can acquire genes, and even entire BGCs, from other organisms, including bacteria. researchgate.netnih.gov For example, studies have shown that some fungal polyketide synthase (PKS) genes, which are often involved in secondary metabolite biosynthesis, were likely acquired from actinobacteria via ancient HGT events. researchgate.netnih.gov While direct evidence for HGT of the entire this compound BGC is yet to be established, it remains a compelling hypothesis for the origin of some of the key enzymatic machinery involved in its biosynthesis. The close association of fungi and bacteria in soil ecosystems provides ample opportunity for such genetic exchange. mdpi.comnih.gov

The evolution of the this compound biosynthetic pathway is a testament to the metabolic plasticity of fungi and their ability to innovate chemically to adapt to their ecological niches. The continued exploration of fungal genomes, coupled with sophisticated phylogenetic and comparative genomic analyses, will undoubtedly shed more light on the fascinating evolutionary history of this potent secondary metabolite.

Integration of Omics Technologies in this compound Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of fungal secondary metabolites like this compound. These approaches provide a global view of the molecular landscape of an organism, enabling researchers to connect genotype to phenotype and to understand the complex regulatory networks that govern metabolite production and its effects.

Genomics and Transcriptomics of Producer Organisms

The sequencing of the genomes of this compound-producing fungi, such as Chaetomium globosum and Chaetomium cochliodes, has provided a foundational blueprint for understanding their metabolic potential. nih.govbroadinstitute.org Genomic analysis allows for the identification of the biosynthetic gene cluster (BGC) responsible for this compound production. By analyzing the genes within this cluster, researchers can predict the enzymatic steps involved in its biosynthesis and gain insights into its regulation. Comparative genomics, by comparing the this compound BGC across different Chaetomium species, can reveal evolutionary relationships and highlight key genetic variations that may influence the type and quantity of this compound produced.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a dynamic view of gene expression. RNA-sequencing (RNA-seq) has been employed to investigate the gene expression profiles of Chaetomium species under various conditions, including in the presence of competing microorganisms. nih.gov These studies can reveal which genes, including those within the this compound BGC, are upregulated or downregulated during microbial interactions. For example, a transcriptomic analysis of C. globosum during its interaction with the plant pathogen Bipolaris sorokiniana identified a number of differentially expressed genes involved in metabolic activity and catalytic activity, providing clues about the molecular mechanisms of antagonism, which likely involves the production of secondary metabolites like this compound. nih.gov Such analyses are crucial for understanding the regulatory cues that trigger this compound production in response to environmental stimuli.

Proteomics and Metabolomics in Response to this compound Exposure

Proteomics, the large-scale study of proteins, can be used to investigate the cellular response of organisms exposed to this compound. By comparing the proteomes of a target organism before and after this compound treatment, researchers can identify proteins whose expression levels are altered. This can provide valuable information about the mode of action of this compound and the defense mechanisms employed by the target organism. For example, a proteomic study on a fungus exposed to a toxic compound might reveal the upregulation of stress-response proteins, such as heat shock proteins or antioxidant enzymes. frontiersin.org While specific proteomic studies on the effects of this compound exposure are still emerging, this approach holds great promise for elucidating its molecular targets and the cellular pathways it disrupts.

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a direct readout of the biochemical state of an organism. In the context of this compound research, metabolomics can be used in several ways. Firstly, it can be used to profile the secondary metabolite production of Chaetomium species, confirming the presence of this compound and identifying other co-produced compounds that may act synergistically. researchgate.netsemanticscholar.org Secondly, metabolomic footprinting can be used to analyze the changes in the metabolome of a target organism upon exposure to this compound. This can reveal metabolic pathways that are perturbed by the toxin, providing further insights into its mechanism of action. The integration of metabolomics with bioactivity-guided fractionation has proven to be an efficient strategy for identifying and isolating bioactive compounds from complex fungal extracts.

The integration of these various omics technologies provides a powerful, systems-level approach to understanding all facets of this compound, from its biosynthesis and regulation in the producing organism to its impact on the proteome and metabolome of target organisms. This holistic perspective is essential for fully appreciating the intricate roles of this important secondary metabolite in microbial ecosystems.

This compound in the Context of Fungal Chemical Ecology

Fungal chemical ecology investigates the role of chemical compounds in mediating interactions between fungi and other organisms, as well as their environment. Within this framework, secondary metabolites are of paramount importance, acting as crucial signaling molecules and defense compounds. This compound, a prominent secondary metabolite produced by fungi of the genus Chaetomium, serves as a key example of a molecule with significant ecological functions, particularly in mediating competitive interactions and shaping microbial communities. researchgate.net The production of diverse secondary metabolites like this compound is an adaptive strategy for fungi to thrive in various ecological niches. researchgate.net

The genus Chaetomium is ubiquitous, commonly found in soil, on decaying plant matter, and on other cellulose-rich substrates. inspq.qc.caresearchgate.net In these competitive environments, the ability to produce antibiotic compounds is a significant advantage. The ecological role of this compound is primarily defined by its function in antibiosis, a form of interference competition where one organism produces substances that are toxic to another. mdpi.com

Detailed research findings have established a direct correlation between the production of this compound by Chaetomium globosum and its ability to act as a biological control agent against various plant pathogens. oup.com This antagonistic activity is a cornerstone of its ecological strategy, allowing it to outcompete other microorganisms for resources. fungaldiversity.org For instance, the capacity of C. globosum strains to produce this compound in culture has been linked to their effectiveness in controlling the damping-off disease of sugar beets caused by Pythium ultimum. oup.com Similarly, strains of C. globosum have been observed to create inhibition zones in cultures of Cochliobolus sativus, a pathogen affecting wheat, with the production of antifungal compounds being positively correlated with this antagonistic effect. oup.com

The table below summarizes research findings on the antagonistic activity of Chaetomium species, where metabolites like this compound are implicated.

Producing OrganismTarget PathogenObserved EffectReference
Chaetomium globosumPythium ultimumBiocontrol of damping-off disease oup.com
Chaetomium globosumCochliobolus sativusInhibition zones in culture; antagonism on wheat plants oup.com
Chaetomium globosumMagnaporthe grisea (Rice Blast)Potent in vivo antifungal activity oup.com
Chaetomium globosumPuccinia recondita (Wheat Leaf Rust)Potent in vivo antifungal activity oup.com
Chaetomium subaffineBotrytis cinereaAntifungal effects in dual culture assay agriculturejournals.cz
Chaetomium subaffineFusarium oxysporum f. sp. cucumerinumAntifungal effects in dual culture assay agriculturejournals.cz
Chaetomium subaffineAlternaria solaniAntifungal effects in dual culture assay agriculturejournals.cz

Emerging Research Avenues and Future Directions in Chaetomin Studies

Addressing Current Knowledge Gaps in Biosynthesis and Mechanism of Action

Despite significant progress, the complete biosynthetic pathway of chaetomin remains an active area of investigation. A notable knowledge gap pertains to the precise enzymatic machinery and intermediate steps involved in forming its unique C3-N1' linkage cenmed.comnih.govnih.gov. While the involvement of glutathione (B108866) (GSH) in the formation of the crucial disulfide bridge has been proposed, the detailed mechanisms governing this process are still being articulated nih.gov. Further elucidation of these biosynthetic steps is critical for enabling more efficient and controlled production of this compound through metabolic engineering.

Regarding its mechanism of action, this compound is well-documented as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activity. This effect is mediated by its interaction with the transcriptional co-activator p300, specifically by ejecting a zinc ion from its CH1 domain, which disrupts the interaction between HIF-1α and p300 cenmed.comherts.ac.ukguidetopharmacology.org. However, the full spectrum of molecular mechanisms underlying this compound's diverse biological effects, particularly its anticancer properties, is still emerging. Recent studies indicate that this compound can induce apoptosis in human triple-negative breast cancer cells through mitochondrial dysfunction, inhibition of PI3K/mTOR-induced endoplasmic reticulum (ER) stress, and promotion of calcium overload cenmed.com. Future research aims to comprehensively map all cellular targets and signaling pathways influenced by this compound, providing a more holistic understanding of its multifaceted biological actions.

Exploration of Novel Biological Activities Beyond Currently Established Effects (focused on mechanisms and cellular effects)

Beyond its recognized antitumor, cytotoxic, and antiangiogenic properties, research is expanding to explore additional, less characterized biological activities of this compound, with a strong focus on their underlying mechanisms and cellular effects. Emerging evidence suggests this compound acts as a calmodulin inhibitor, indicating a potential role in modulating calcium-dependent cellular processes idrblab.net. Furthermore, this compound exhibits potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 0.05 μg/mL nih.gov. This highlights its promise as an antimicrobial agent, warranting further investigation into the specific bacterial targets and cellular pathways it disrupts. Future studies will delve into the molecular details of these novel activities, such as how this compound interacts with calmodulin or the precise mechanisms by which it exerts its antibacterial effects, to fully leverage its therapeutic potential.

Advancements in Synthetic Biology and Chemoenzymatic Approaches for this compound Production

The intricate structure of this compound presents challenges for its chemical synthesis, driving advancements in synthetic biology and chemoenzymatic approaches for its production and structural diversification. Synthetic biology aims to engineer microbial systems, particularly Chaetomium species, to optimize the biosynthesis of this compound and related natural products uni.lunih.gov. While the total synthesis of this compound is complex, efforts are ongoing to develop more efficient and stereocontrolled synthetic routes for this compound and its analogues cenmed.com.

Chemoenzymatic synthesis, which integrates the specificity and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis, offers a promising avenue for overcoming these challenges. This hybrid approach could facilitate the production of this compound and the creation of novel derivatives with improved properties. For instance, analogous engineering strategies explored for the high-yielding production of related compounds like chaetoglobosin A could be adapted to enhance this compound biosynthesis. These advancements are critical for ensuring a sustainable and scalable supply of this compound for research and potential therapeutic applications.

Development of Advanced Computational Models for Predicting this compound's Biological Behavior

The application of advanced computational models is becoming increasingly vital for predicting this compound's biological behavior and accelerating the discovery of its therapeutic applications. These models can integrate diverse biological data, including genomic, proteomic, and metabolomic information, to simulate complex interactions within biological systems. For this compound, computational approaches can be employed to:

Predict Target Binding: Utilize molecular docking and dynamics simulations to predict how this compound interacts with known and potential molecular targets, offering insights into its binding affinities and specificity.

Analyze Pathway Perturbations: Model the impact of this compound on various cellular signaling pathways, identifying key nodes and feedback loops that are affected.

These computational tools can range from atomistic simulations to network-based systems biology models, providing a powerful framework for generating hypotheses, guiding experimental design, and rationalizing the design of this compound analogues with desired biological profiles.

Potential for this compound and Its Analogues as Research Tools in Systems Biology and Drug Discovery Platforms

This compound and its analogues are poised to serve as invaluable research tools within systems biology and drug discovery platforms. As a well-characterized inhibitor of HIF-1α, this compound is a crucial molecular probe for dissecting the intricate roles of hypoxia-inducible pathways in physiological and pathological contexts, including cancer progression and angiogenesis cenmed.comguidetopharmacology.org. The ongoing development of less toxic and more selective analogues further enhances their utility, enabling researchers to precisely perturb and study specific biological targets with reduced off-target effects.

In the realm of drug discovery, this compound and its derivatives represent promising scaffolds for the development of novel therapeutic agents. Their unique structural features and diverse biological activities, including anticancer and antimicrobial properties, make them excellent starting points for structure-activity relationship (SAR) studies and lead optimization. Integrating these compounds into systems biology frameworks can facilitate a deeper understanding of complex disease mechanisms and the identification of previously unappreciated drug targets, thereby accelerating the discovery of innovative medicines.

Q & A

Q. What methodological approaches are essential for confirming the structural identity of Chaetomin in fungal extracts?

To confirm this compound’s structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-NMR), high-resolution mass spectrometry (HR-ESI-MS), and X-ray crystallography. These techniques resolve its epipolythiodioxopiperazine skeleton and disulfide bridges, as demonstrated in studies isolating 6-formyl-Chaetomin and this compound from Chaetomium species . Cross-referencing spectral data with published libraries (e.g., this compound’s molecular ion peaks and adduct ions) is critical for validation .

Q. Which fungal species produce this compound, and how can their metabolic profiles be reliably characterized?

this compound is primarily produced by Chaetomium cochliodes and C. globosum. To characterize metabolic profiles, use UPLC-QToF-ESIMS to identify secondary metabolites in chloroform-soluble extracts. This method tentatively identifies this compound alongside other compounds (e.g., Chaetoglobosin Q) by analyzing molecular ions and matching retention times to literature data . Strain-specific variations require genomic sequencing to link biosynthetic gene clusters to metabolite production .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?

Standard assays include:

  • Cell viability : Cell Titer-Glo Luminescent Assay to determine IC50 values in cancer cell lines (e.g., HeLa, MM cells) .
  • Antibacterial activity : Broth microdilution for minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Hypoxia response : Luciferase reporter assays to measure HIF-1α/p300 transcriptional activity inhibition .

Advanced Research Questions

Q. How can researchers experimentally validate this compound’s disruption of the HIF-1α/p300 complex in cancer models?

  • Co-immunoprecipitation (Co-IP) : Treat MM cells with this compound and immunoprecipitate HIF-1α to assess reduced p300 binding .
  • Gene expression profiling (GEP) : Compare RNA-seq data from treated vs. untreated cells to identify hypoxia-regulated genes (e.g., VEGF) suppressed by this compound .
  • Structural analysis : Use molecular docking to study this compound’s interaction with p300’s CH1 domain, validated by mutagenesis (e.g., substituting key residues like Cys416) .

Q. What strategies address this compound’s solubility and stability limitations in in vivo studies?

  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance aqueous solubility and bioavailability .
  • Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS in rodent models, adjusting dosage regimens to maintain therapeutic concentrations .
  • Toxicity mitigation : Conduct dose-escalation studies with histopathological analysis to identify safe thresholds .

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

  • Standardized protocols : Control variables like fungal strain (e.g., C. cochliodes vs. C. globosum), extraction solvents (chloroform vs. methanol), and cell culture conditions (hypoxia vs. normoxia) .
  • Batch-to-batch consistency : Quantify this compound purity via HPLC and validate using certified reference materials .
  • Mechanistic context : Distinguish HIF-1α-dependent effects (e.g., in MM cells) from off-target cytotoxicity using siRNA knockdown controls .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other anticancer agents?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (e.g., this compound + proteasome inhibitors in MM) .
  • Transcriptomic profiling : RNA-seq can identify pathways co-targeted by this compound and adjunct therapies (e.g., apoptosis, oxidative stress) .
  • In vivo validation : Orthotopic xenograft models treated with combination therapies, assessing tumor volume and survival .

Q. What analytical methods are recommended for tracking this compound’s stability in biological matrices?

  • LC-MS/MS quantification : Monitor degradation products in serum or tissue homogenates using stable isotope-labeled internal standards .
  • Metabolite identification : HR-MS/MS to characterize phase I/II metabolites (e.g., glutathione adducts) in hepatocyte incubations .
  • Temperature/pH stability assays : Incubate this compound in buffers (pH 2–9) and at 4–37°C, sampling at intervals for HPLC analysis .

Q. How should researchers interpret conflicting gene expression data linking this compound to pro-survival vs. pro-apoptotic outcomes?

  • Context-dependent analysis : Correlate HIF-1α expression levels (via IHC or qPCR) with apoptotic markers (e.g., caspase-3 cleavage) in patient-derived samples .
  • Single-cell RNA-seq : Resolve heterogeneity in this compound response across tumor subpopulations .
  • Pathway enrichment : Use tools like GSEA to identify if pro-survival signals (e.g., NF-κB) dominate in specific microenvironments .

Q. What genomic and proteomic approaches can elucidate resistance mechanisms to this compound?

  • CRISPR-Cas9 screens : Identify genes whose knockout confers resistance (e.g., p300 mutants) .
  • Proteomic profiling : TMT-labeled mass spectrometry to compare protein turnover in resistant vs. sensitive cell lines .
  • Epigenetic analysis : ChIP-seq for histone acetylation changes at HIF-1α target genes after prolonged this compound exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.